ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
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Overview
Description
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrazole derivatives are known to exhibit diverse biological activities , suggesting that they might interact with their targets in various ways.
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it’s likely that the compound could affect multiple pathways.
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally, the construction of the pyridine ring. Common reagents used in these reactions include hydrazines, thioamides, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
This compound is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-4-23-15(22)20-6-5-10-12(8-20)24-14(16-10)17-13(21)11-7-9(2)19(3)18-11/h7H,4-6,8H2,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTQIMUICXFJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NN(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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